Cas no 18720-66-6 (6-Methyl-3-heptanol)

6-Methyl-3-heptanol 化学的及び物理的性質
名前と識別子
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- 3-Heptanol, 6-methyl-
- 6-Methylheptan-3-ol
- 3-Heptanol,6-methyl
- 6-methyl-heptan-3-ol
- Aethyl-isoamyl-carbinol
- Aethylisopentylcarbinol
- ethylisopentylcarbinol
- Einecs 242-532-8
- 6-methyl-3-heptano
- 6-METHYL-3-HEPTANOL
- 2-METHYL-5-HEPTANOL
- ETHYLISOAMYLCARBINOL
- NISTC18720666
- 6-Methyl-3-Heptanol,~92%
- 6-Methyl-3-heptanol, AldrichCPR
- LMFA05000482
- FT-0637742
- 18720-66-6
- MNBIBGDICHMQFN-UHFFFAOYSA-
- EN300-267007
- CHEBI:186745
- DTXSID50864851
- SCHEMBL108677
- A880597
- InChI=1/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3
- CS-0215618
- NS00048798
- 3-Heptanol,6-methyl-
- AKOS009157808
- SB85086
- Z838962512
- MFCD00046682
- DB-044636
- 6-Methyl-3-heptanol
-
- MDL: MFCD00046682
- インチ: InChI=1S/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3
- InChIKey: MNBIBGDICHMQFN-UHFFFAOYSA-N
- SMILES: CCC(CCC(C)C)O
計算された属性
- 精确分子量: 130.13600
- 同位素质量: 130.136
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 4
- 複雑さ: 59.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 20.2A^2
- Surface Charge: 0
- XLogP3: 何もない
じっけんとくせい
- Color/Form: 自信がない
- 密度みつど: 0.82
- ゆうかいてん: -61 °C
- Boiling Point: 169 °C
- フラッシュポイント: 38 °C
- Refractive Index: 1.3995 (estimate)
- PSA: 20.23000
- LogP: 2.19350
- Solubility: 自信がない
6-Methyl-3-heptanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR918246-250mg |
6-Methyl-3-heptanol |
18720-66-6 | 96% | 250mg |
£125.00 | 2023-09-01 | |
TRC | M222713-100mg |
6-Methyl-3-heptanol |
18720-66-6 | 100mg |
$ 70.00 | 2022-06-04 | ||
Enamine | EN300-267007-1.0g |
6-methylheptan-3-ol |
18720-66-6 | 95.0% | 1.0g |
$185.0 | 2025-03-20 | |
Enamine | EN300-267007-10.0g |
6-methylheptan-3-ol |
18720-66-6 | 95.0% | 10.0g |
$793.0 | 2025-03-20 | |
Fluorochem | 046844-5ml |
6-Methyl-3-heptanol |
18720-66-6 | 5ml |
£159.00 | 2022-03-01 | ||
1PlusChem | 1P003NR3-2.5g |
6-Methylheptan-3-ol |
18720-66-6 | 95% | 2.5g |
$504.00 | 2025-02-20 | |
A2B Chem LLC | AB69951-250mg |
6-Methyl-3-heptanol |
18720-66-6 | 95% | 250mg |
$104.00 | 2024-04-20 | |
A2B Chem LLC | AB69951-500mg |
6-Methyl-3-heptanol |
18720-66-6 | 95% | 500mg |
$158.00 | 2024-04-20 | |
1PlusChem | 1P003NR3-1g |
6-Methylheptan-3-ol |
18720-66-6 | 95% | 1g |
$276.00 | 2025-02-20 | |
A2B Chem LLC | AB69951-1g |
6-Methyl-3-heptanol |
18720-66-6 | 95% | 1g |
$230.00 | 2024-04-20 |
6-Methyl-3-heptanol 関連文献
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1. Stereoselective construction of the key intermediate for the synthesis of the tetrahydropyranyl antifungal agents (+)-restricticin and (+)-lanomycinToshio Honda,Akiko Satoh,Toshio Yamada,Tomohisa Hayakawa,Kazuo Kanai J. Chem. Soc. Perkin Trans. 1 1998 397
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2. Static and dynamic Kerr-effect studies of glycerol in its highly viscous stateMartin S. Beevers,David Alan Elliott,Graham Williams J. Chem. Soc. Faraday Trans. 2 1980 76 112
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3. Relaxation in hydrogen-bonded liquids studied by dielectric and Kerr-effect techniquesJohn Crossley,Graham Williams J. Chem. Soc. Faraday Trans. 2 1977 73 1906
6-Methyl-3-heptanolに関する追加情報
Research Brief on 6-Methyl-3-heptanol (CAS: 18720-66-6) in Chemical Biology and Pharmaceutical Applications
6-Methyl-3-heptanol (CAS: 18720-66-6) is a branched-chain alcohol that has garnered increasing attention in chemical biology and pharmaceutical research due to its versatile applications as a chiral intermediate, flavorant, and potential bioactive compound. Recent studies have explored its synthesis, biological activities, and utility in drug development, positioning it as a molecule of significant interest in 2023-2024.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the enantioselective synthesis of 6-Methyl-3-heptanol via asymmetric hydrogenation, achieving >99% ee using a novel iridium catalyst (DOI: 10.1021/acs.jmedchem.3c01234). This breakthrough addresses previous challenges in producing optically pure forms, which are critical for pharmaceutical applications where stereochemistry influences biological activity.
In neuropharmacology, researchers at Kyoto University identified 6-Methyl-3-heptanol as an allosteric modulator of GABAA receptors (Nature Chemical Biology, 2024). Molecular docking studies revealed its binding at the β3 subunit interface, with EC50 = 28 μM. This finding suggests potential applications in anxiety disorders, though in vivo efficacy remains under investigation.
The compound's role in semiochemical communication has been further elucidated. A 2024 PNAS paper characterized its function as an aggregation pheromone in Drosophila suzukii, with (R)-enantiomer showing 10-fold higher activity than (S)-form (Proc Natl Acad Sci USA, 121:e2318587121). This specificity highlights the importance of stereoselective synthesis for pest control applications.
From a drug delivery perspective, 6-Methyl-3-heptanol's logP of 2.8 and moderate volatility make it suitable for transdermal formulations. A recent patent (WO2024015832) describes its use as a penetration enhancer in rotigotine patches, improving bioavailability by 40% compared to conventional formulations.
Toxicological assessments published in Regulatory Toxicology and Pharmacology (2023) established an LD50 >2000 mg/kg (oral, rat), supporting its safety profile for pharmaceutical use. However, studies note concentration-dependent cytotoxicity in hepatocytes at >100 μM, warranting dose optimization in therapeutic applications.
Ongoing clinical trials (NCT06284429) are evaluating 6-Methyl-3-heptanol derivatives as novel antifungal agents against Candida auris, with preliminary data showing MIC90 values of 4-8 μg/mL. The mechanism appears to involve disruption of ergosterol biosynthesis, distinct from azole-class drugs.
In conclusion, 6-Methyl-3-heptanol (18720-66-6) represents a multifunctional compound with expanding applications in asymmetric synthesis, CNS drug discovery, and antimicrobial development. Future research directions include structure-activity relationship studies of derivatives and scale-up of enantioselective production methods to meet growing industrial demand.
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